molecular formula C18H29NO4 B14612705 Heliotridine, 7,9-dipivalate CAS No. 59532-51-3

Heliotridine, 7,9-dipivalate

Cat. No.: B14612705
CAS No.: 59532-51-3
M. Wt: 323.4 g/mol
InChI Key: PIEVOKXIIFZVQL-UONOGXRCSA-N
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Description

Heliotridine, 7,9-dipivalate is a derivative of heliotridine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the Boraginaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heliotridine, 7,9-dipivalate typically involves the esterification of heliotridine with pivalic acid. The process begins with the extraction of heliotridine from natural sources, such as plants in the Boraginaceae family. The heliotridine is then reacted with pivalic anhydride or pivaloyl chloride in the presence of a base, such as pyridine, to form the 7,9-dipivalate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Heliotridine, 7,9-dipivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heliotridine, 7,9-dipivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heliotridine, 7,9-dipivalate involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes. The resulting reactive intermediates can cause liver damage and other toxic effects .

Comparison with Similar Compounds

Heliotridine, 7,9-dipivalate can be compared with other pyrrolizidine alkaloids, such as:

Uniqueness

This compound is unique due to its specific esterification at positions 7 and 9, which can influence its reactivity and biological activity compared to other pyrrolizidine alkaloids .

Properties

CAS No.

59532-51-3

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

[(7S,8R)-7-(2,2-dimethylpropanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H29NO4/c1-17(2,3)15(20)22-11-12-7-9-19-10-8-13(14(12)19)23-16(21)18(4,5)6/h7,13-14H,8-11H2,1-6H3/t13-,14+/m0/s1

InChI Key

PIEVOKXIIFZVQL-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCC1=CCN2[C@H]1[C@H](CC2)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC1=CCN2C1C(CC2)OC(=O)C(C)(C)C

Origin of Product

United States

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